

ROCK2-IN-6 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *ROCK2-IN-6 hydrochloride*

Cat. No.: *B10857433*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ROCK2-IN-6 hydrochloride**, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document consolidates key chemical and biological data, explores the relevant signaling pathways, and offers detailed experimental protocols to facilitate its use in research and drug development.

Core Compound Information

ROCK2-IN-6 hydrochloride is a potent and selective small molecule inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes. Its selectivity for ROCK2 over ROCK1 makes it a valuable tool for dissecting the specific functions of this isoform and for investigating its therapeutic potential in a range of diseases, including autoimmune disorders and inflammatory conditions.^{[1][2][3]}

Quantitative Data Summary

Property	Value	Reference
CAS Number	2762238-94-6	[2]
Molecular Weight	521.95 g/mol	[2]
Molecular Formula	C ₂₆ H ₂₂ ClF ₂ N ₇ O	[2]
Appearance	Light yellow to yellow solid	[2]
Purity	≥99%	
Solubility	DMSO: 125 mg/mL (239.49 mM) with ultrasonic and warming to 60°C	[2]
Storage	Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2]

The ROCK2 Signaling Pathway and Its Therapeutic Relevance

ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to regulating cell shape, motility, and proliferation.[4][5] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, making ROCK2 a compelling therapeutic target.

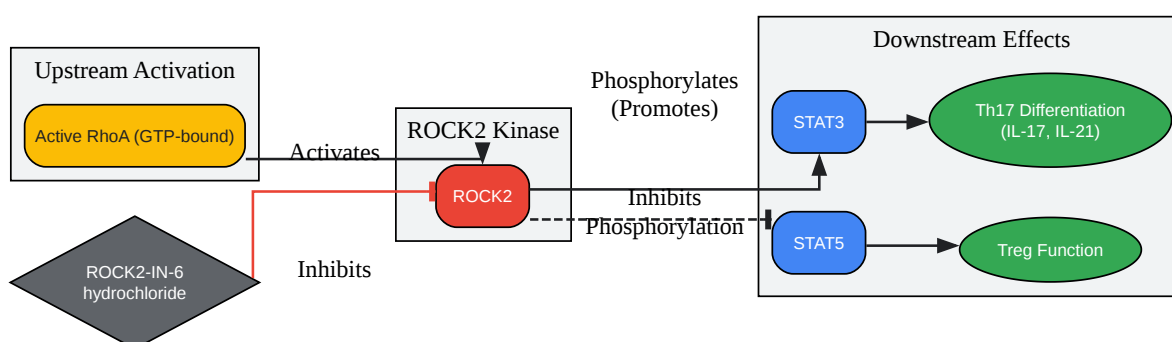
Role in Autoimmunity and Inflammation

Recent studies have highlighted the critical role of ROCK2 in modulating immune responses, particularly in the context of autoimmune diseases.[4][6] ROCK2 is involved in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune conditions.[4][5]

Specifically, ROCK2 activation promotes the phosphorylation of STAT3, a transcription factor essential for the production of pro-inflammatory cytokines IL-17 and IL-21.[4][7][8] By inhibiting ROCK2, compounds like **ROCK2-IN-6 hydrochloride** can suppress the Th17 response.

Furthermore, ROCK2 inhibition has been shown to concurrently enhance the phosphorylation of STAT5, which promotes the development and function of regulatory T cells (Tregs), thereby helping to restore immune homeostasis.[4][5][7][8] This dual action of suppressing pro-inflammatory cells while promoting regulatory cells makes selective ROCK2 inhibition a highly attractive strategy for treating autoimmune diseases.

ROCK2 Signaling in T-Cell Differentiation



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Caption: ROCK2 signaling pathway in T-cell differentiation and its inhibition by **ROCK2-IN-6 hydrochloride**.

Experimental Protocols

While specific published experimental protocols utilizing **ROCK2-IN-6 hydrochloride** are not yet widely available, its character as a selective ROCK2 inhibitor allows for its application in established assays for this target class. The following are detailed methodologies for key experiments relevant to the study of ROCK2 inhibition.

In Vitro ROCK2 Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of **ROCK2-IN-6 hydrochloride** on ROCK2 enzyme activity.

Materials:

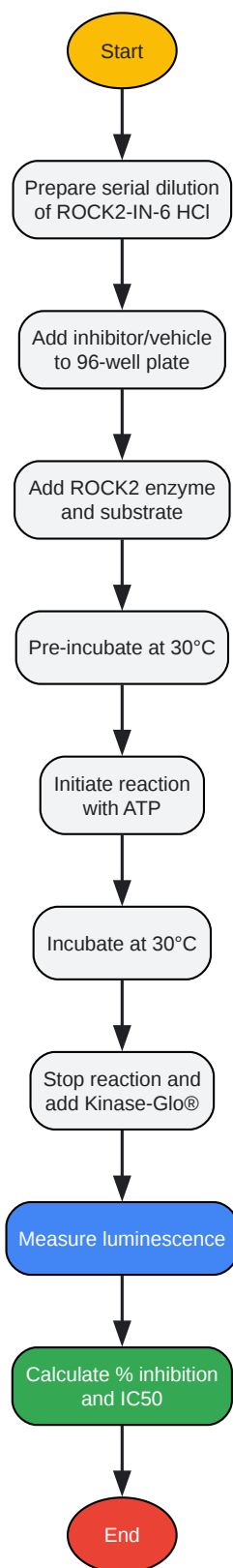
- Recombinant human ROCK2 enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
- ATP
- ROCK2 substrate (e.g., Long S6 Kinase Substrate Peptide)
- **ROCK2-IN-6 hydrochloride**
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of **ROCK2-IN-6 hydrochloride** in kinase buffer.
- In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to each well.
- Add 20 µL of a solution containing the ROCK2 enzyme and substrate in kinase buffer to each well.
- Incubate the plate at 30°C for 10 minutes.
- Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

- Calculate the percent inhibition for each concentration of **ROCK2-IN-6 hydrochloride** and determine the IC_{50} value.

Workflow for In Vitro Kinase Assay



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